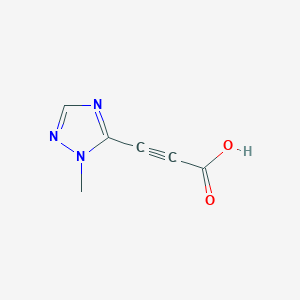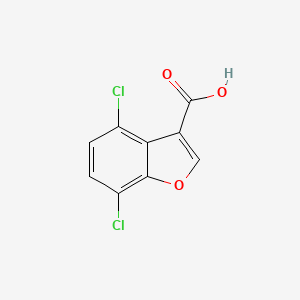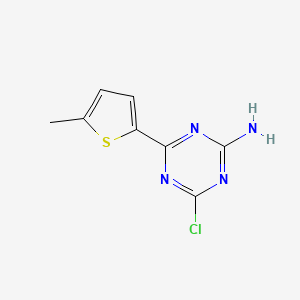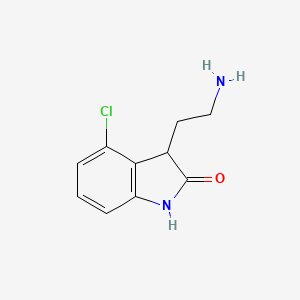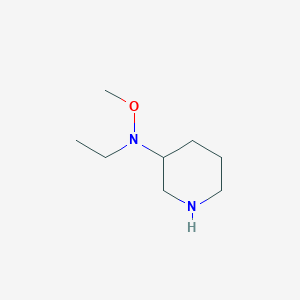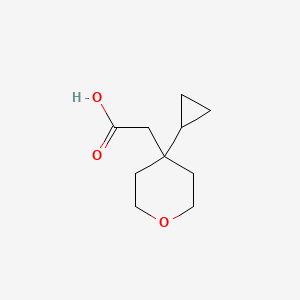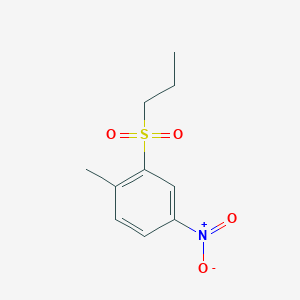![molecular formula C11H15Cl B13176653 Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
Benzene, [1-(chloromethyl)butyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropentan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl. It consists of a benzene ring substituted with a 1-chloropentan-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloropentan-2-yl)benzene typically involves the alkylation of benzene with 1-chloropentane under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production of (1-chloropentan-2-yl)benzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropentan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chlorine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (1-hydroxypentan-2-yl)benzene.
Oxidation: Formation of 1-chloropentan-2-one or 1-chloropentanoic acid.
Reduction: Formation of pentylbenzene.
Aplicaciones Científicas De Investigación
(1-Chloropentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-chloropentan-2-yl)benzene involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to the benzene ring.
1-Chloropentane: A linear alkyl chloride without the aromatic ring.
Benzyl Chloride: A compound with a chlorine atom attached to a benzyl group .
Uniqueness
(1-Chloropentan-2-yl)benzene is unique due to the presence of both an aromatic ring and a chlorinated alkyl chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H15Cl |
|---|---|
Peso molecular |
182.69 g/mol |
Nombre IUPAC |
1-chloropentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
Clave InChI |
OMCKNCCLQJXVEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


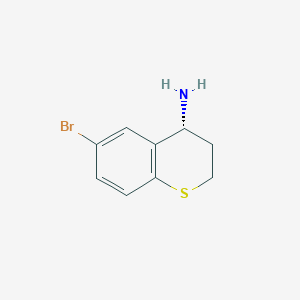
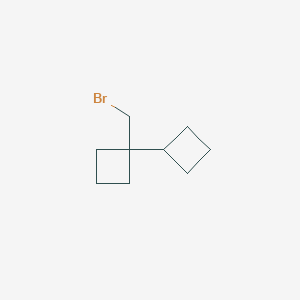
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)

